

2-Hydroxy-4,4-Dimethylpentanoic Acid: Technical Profile & Applications

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Compound of Interest

Compound Name: 2-Hydroxy-4,4-dimethylpentanoic acid

CAS No.: 65302-98-9

Cat. No.: B1344337

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Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-92-0 for S-isomer) is a chiral alpha-hydroxy acid characterized by a bulky, lipophilic neopentyl side chain. Structurally analogous to Leucine (specifically the alpha-hydroxy analog of "gamma-methylleucine"), this molecule serves as a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin C, Factor XIa). Its primary value lies in the gem-dimethyl group at the

-position, which provides exceptional metabolic stability by blocking

-oxidation and enhancing hydrophobic interactions within enzyme active sites.

Chemical Identity & Physicochemical Properties[1][2][3]

This molecule is distinct from standard aliphatic AHAs due to the steric bulk of the tert-butyl group.

Nomenclature & Identification

Property	Detail
IUPAC Name	2-Hydroxy-4,4-dimethylpentanoic acid
Common Synonyms	-Hydroxyneopentylglycine; 2-Hydroxy-4,4-dimethylvaleric acid
CAS Number	114990-92-0 (S-isomer); 65302-98-9 (Racemic)
Molecular Formula	
Molecular Weight	146.18 g/mol
SMILES	<chem>CC(C)(C)CC(=O)O</chem>

Physicochemical Profile

Parameter	Value / Characteristic	Relevance
Physical State	White Crystalline Solid	Stable for solid-phase peptide synthesis handling.
Predicted pKa	3.82 ± 0.10	Typical of -hydroxy acids; stronger acid than unsubstituted aliphatic acids due to -OH inductive effect.
LogP (Predicted)	-1.3	Moderate lipophilicity ensures good membrane permeability while maintaining solubility in organic synthesis solvents (DCM, THF).
Chirality	(S) and (R) Enantiomers	The (S)-enantiomer is the most common bioisostere for L-amino acids.
Solubility	High: Methanol, DCM, DMSO Low: Water	The neopentyl tail significantly reduces water solubility compared to linear analogs.

Synthetic Methodologies

The synthesis of **2-hydroxy-4,4-dimethylpentanoic acid** generally follows two primary routes: the Diazotization of Amino Acids (biomimetic/lab scale) and the Cyanohydrin Route (industrial scale).

Method A: Diazotization of 4-Methylleucine (Lab Scale)

This method retains the stereochemistry of the starting amino acid (with retention of configuration via double inversion or inversion depending on conditions, typically net retention in mild aqueous acid).

- Precursor: 2-Amino-4,4-dimethylpentanoic acid (L-4-Methylleucine / Neopentylglycine).
- Reagents: Sodium Nitrite (), Sulfuric Acid (),^[1]
- Mechanism: Formation of a diazonium salt followed by nucleophilic attack by water.

Protocol:

- Dissolution: Dissolve 1.0 eq of (S)-2-amino-4,4-dimethylpentanoic acid in 1M at 0°C.
- Diazotization: Dropwise addition of (6.0 eq) in water, maintaining temperature <5°C to prevent elimination side reactions.
- Hydrolysis: Stir for 3–12 hours, allowing the diazonium species to be displaced by water.
- Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.^{[2][3]}

- Purification: Recrystallize from Hexane/Ether to yield the pure hydroxy acid.

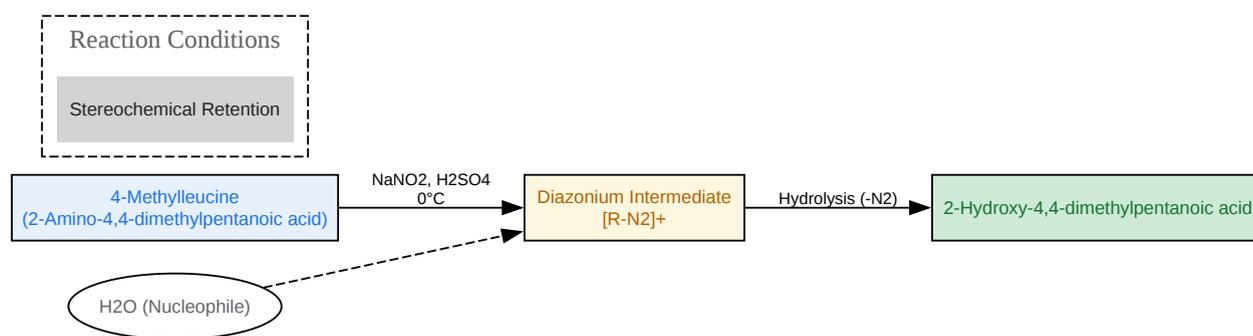
Method B: Cyanohydrin Synthesis (Industrial)

Used for generating racemic material, which is subsequently resolved using chiral amines or enzymatic lipases.

- Precursor: 3,3-Dimethylbutanal (Neopentanal).
- Step 1: Reaction with
or TMSCN to form the cyanohydrin.
- Step 2: Acid hydrolysis (
) converts the nitrile to the carboxylic acid.

Synthesis Workflow Diagram

The following diagram illustrates the Diazotization pathway, favored for generating high-purity chiral building blocks.



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Figure 1: Synthesis of **2-hydroxy-4,4-dimethylpentanoic acid** via diazotization of the corresponding amino acid.

Applications in Drug Discovery[9]

This molecule is not merely a passive linker; it is an active Pharmacophore Modulator.

Protease Inhibitor Design (S1/S1' Pocket Filling)

Many proteases (e.g., Cathepsin C, Factor X1a, Renin) possess hydrophobic S1 or S1' pockets designed to accommodate Leucine or Phenylalanine side chains.

- The Neopentyl Advantage: The tert-butyl group of **2-hydroxy-4,4-dimethylpentanoic acid** is spherically bulky. It fills these hydrophobic pockets more completely than the planar isobutyl group of Leucine, increasing Van der Waals contact surface area and binding affinity ().
- Bioisosterism: Replacing an amino acid with its
-hydroxy analog (depsipeptide bond) alters hydrogen bonding capability (donor to acceptor change), often improving permeability and resistance to proteolytic cleavage.

Metabolic Stability

Standard aliphatic chains are susceptible to metabolic degradation via cytochrome P450 oxidation at benzylic or allylic positions.

- Mechanism: The quaternary carbon at the -position (C4) of this molecule has no abstractable protons. This blocks metabolic hydroxylation and prevents -oxidation, significantly extending the in vivo half-life () of drugs incorporating this moiety.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

- ¹H NMR (CDCl₃, 400 MHz):
 - 0.95 (s, 9H): Characteristic intense singlet of the tert-butyl group.
 - 1.50–1.70 (m, 2H): Methylene protons () connecting the chiral center to the neopentyl tail.
 - 4.20–4.30 (dd, 1H): The -proton adjacent to the hydroxyl group.
- Mass Spectrometry (ESI):
 - [M-H]⁻: 145.1 m/z.
 - Fragmentation often shows loss of the carboxyl group () and the stable tert-butyl cation.

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